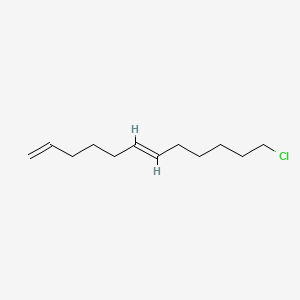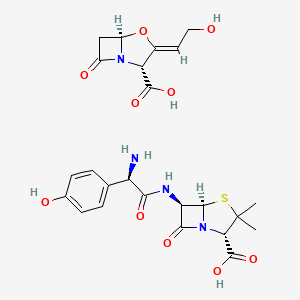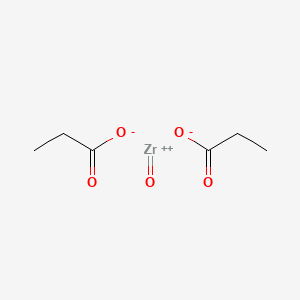
Zirkonylpropionat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconyl propionate (ZP) is an organometallic compound that is widely used in scientific research. It has a wide range of applications in biochemistry, physiology, and nanotechnology. ZP is a coordination complex of zirconium and propionic acid, and it is synthesized by a reaction between zirconium tetrachloride and propionic acid. ZP has a high solubility in water, making it an ideal compound for a variety of scientific experiments.
Wissenschaftliche Forschungsanwendungen
Nanomaterialsynthese
Zirkonylpropionat wird bei der Synthese von Zirkonoxid-basierten Nanomaterialien verwendet. Diese Materialien sind aufgrund ihrer einzigartigen Eigenschaften in verschiedenen Bereichen von entscheidender Bedeutung. Sie dienen beispielsweise als Nanokatalysatoren und Nanosensoren, da sie eine große Oberfläche und Reaktivität aufweisen . Die Möglichkeit, die Größe und Form dieser Nanopartikel zu kontrollieren, macht this compound zu einem wertvollen Vorläufer in der Nanotechnologie.
Biomedizinische Anwendungen
Im biomedizinischen Sektor zeigt this compound vielversprechende Eigenschaften, da es bei der Herstellung von Zirkonoxid-Nanomaterialien mit antimikrobiellen, antioxidativen und anti-Krebs-Eigenschaften eine Rolle spielt . Diese Eigenschaften sind besonders vorteilhaft in Drug-Delivery-Systemen, bei denen kontrollierte Freisetzung und gezielte Therapie von größter Bedeutung sind.
Wirkmechanismus
Target of Action
Zirconyl propionate is primarily used as an adhesion promoter in solvent-based inks . It interacts with various substrates such as polyethylene, polypropylene, polyester, metals, and other packaging materials . It functions particularly well with cellulose acetate propionate (CAP) and nitrocellulose resins .
Mode of Action
Zirconyl propionate promotes adhesion by crosslinking with oxygenated organic polymers . It is a source of zirconium, soluble in organic solvents, which facilitates this crosslinking process
Result of Action
The primary result of zirconyl propionate’s action is improved adhesion. It enhances the ability of inks to adhere to difficult substrates, such as polyethylene, polypropylene, polyester, metals, and other packaging materials . It also improves the heat and scrub resistance of polyamide-based inks .
Action Environment
The action of zirconyl propionate can be influenced by various environmental factors. For instance, its solubility in different solvents affects its distribution and availability in various environments . Its thermal stability also plays a role, as it begins to decompose at elevated temperatures . Furthermore, the specific substrates and polymers present can impact the effectiveness of zirconyl propionate as an adhesion promoter .
Biochemische Analyse
Biochemical Properties
It is known that it interacts with organic solvents, which suggests it may interact with other organic molecules in biochemical reactions
Cellular Effects
Given its solubility in organic solvents, it may influence cell function by interacting with lipid membranes or other hydrophobic structures within cells
Molecular Mechanism
It is known to promote adhesion in solvent-based inks , suggesting it may interact with molecules at the molecular level
Temporal Effects in Laboratory Settings
It is known that the compound starts to decompose at around 160°C, giving an intermediate species which itself decomposes at around 350°C, to give zirconium oxide at higher temperatures
Transport and Distribution
Given its solubility in organic solvents , it may be transported and distributed within cells and tissues via passive diffusion or other mechanisms
Eigenschaften
| { "Design of the Synthesis Pathway": "Zirconyl propionate can be synthesized by reacting zirconium oxychloride with propionic acid in the presence of a catalyst.", "Starting Materials": [ "Zirconium oxychloride", "Propionic acid", "Catalyst (such as sulfuric acid or hydrochloric acid)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve zirconium oxychloride in water or ethanol to form a solution.", "Add propionic acid to the solution and mix well.", "Add a catalyst, such as sulfuric acid or hydrochloric acid, to the solution and stir.", "Heat the mixture to a temperature of around 80-100°C and maintain it for several hours.", "Cool the mixture and filter the resulting precipitate.", "Wash the precipitate with water or ethanol to remove any impurities.", "Dry the product in an oven at a temperature of around 100-120°C for several hours.", "The resulting product is zirconyl propionate." ] } | |
CAS-Nummer |
84057-80-7 |
Molekularformel |
C6H12O5Zr |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
oxozirconium;propanoic acid |
InChI |
InChI=1S/2C3H6O2.O.Zr/c2*1-2-3(4)5;;/h2*2H2,1H3,(H,4,5);; |
InChI-Schlüssel |
ZSQMANYQPOGRIC-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].O=[Zr+2] |
Kanonische SMILES |
CCC(=O)O.CCC(=O)O.O=[Zr] |
Andere CAS-Nummern |
84057-80-7 25710-96-7 |
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
84057-80-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1600136.png)

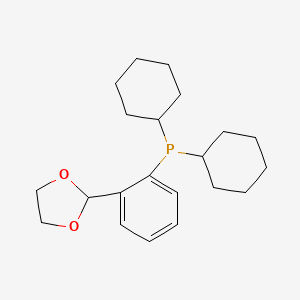
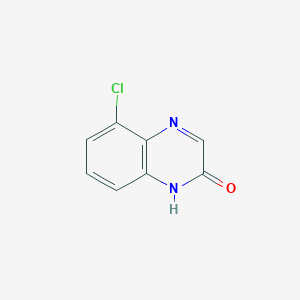

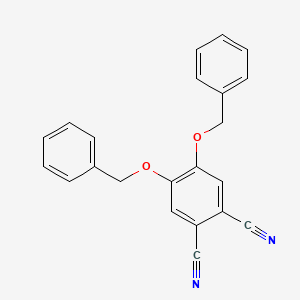
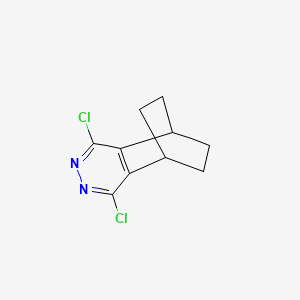

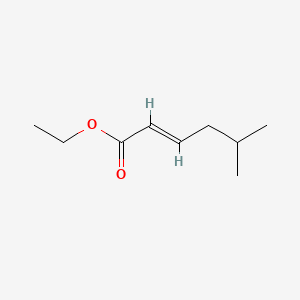
![[(2-Hydroxyethyl)azanediyl]di(ethane-2,1-diyl) dioctadec-9-enoate](/img/structure/B1600153.png)
